Propyl N-(2,4,5-trichlorophenyl)carbamate
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Overview
Description
Propyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H10Cl3NO2. It is known for its unique structure, which includes a propyl group attached to a carbamate moiety, and a 2,4,5-trichlorophenyl group. This compound has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2,4,5-Trichlorophenyl isocyanate+Propanol→Propyl N-(2,4,5-trichlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Propanol and 2,4,5-trichloroaniline.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted phenyl carbamates.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Propyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other carbamate compounds, such as:
- Isothis compound
- Phenyl N-(2,4,5-trichlorophenyl)carbamate
- 2,4,5-Trichlorophenyl N-(2,4,5-trichlorophenyl)carbamate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific propyl group, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
99421-83-7 |
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Molecular Formula |
C10H10Cl3NO2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
propyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-3-16-10(15)14-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3,(H,14,15) |
InChI Key |
SHJAOJUERVBUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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